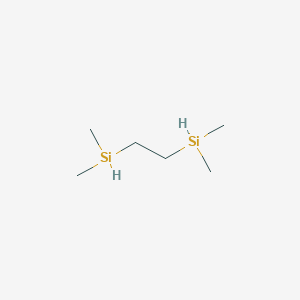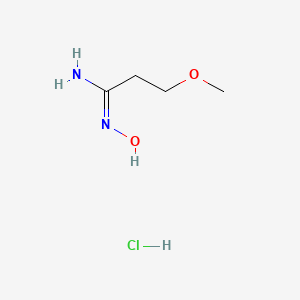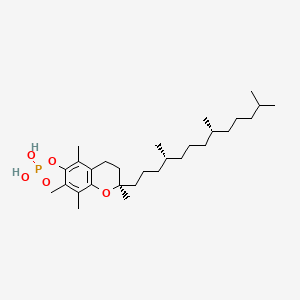
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
概要
説明
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound featuring a phenylsulfonyl group and a boronate ester group attached to an indole core. This compound finds relevance in various scientific research fields due to its structural attributes that allow for versatile chemical modifications.
準備方法
Synthetic routes and reaction conditions: The synthesis of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole generally involves multiple steps:
Formation of the indole core: Starting with an appropriate indole precursor, typically synthesized via Fischer indole synthesis.
Attachment of the phenylsulfonyl group: This often involves the sulfonylation of the indole nitrogen using phenylsulfonyl chloride under basic conditions.
Formation of the boronate ester: The attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is usually carried out through a palladium-catalyzed cross-coupling reaction (Suzuki coupling) involving an aryl halide.
Industrial production methods: Industrially, the production process might be scaled using continuous flow techniques to enhance yield and purity, employing optimized catalysts and reaction conditions to ensure efficient production.
化学反応の分析
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the boronate ester group, transforming into boronic acid derivatives.
Reduction: The phenylsulfonyl group can be reduced to corresponding sulfide or thiol under strong reducing conditions.
Substitution: Substitution reactions can occur at various positions on the indole ring or boronate ester, depending on the reagents and conditions used.
Common reagents and conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or nitration can be performed using typical electrophilic reagents like bromine or nitric acid.
Major products:
Oxidation: Formation of boronic acids and boronic esters.
Reduction: Generation of thiols or sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is utilized in various research areas:
Chemistry: It serves as a building block for more complex organic syntheses and can be used in cross-coupling reactions to form C-C bonds.
Medicine: Investigated for use in drug development, particularly as a scaffold for designing new pharmacologically active compounds.
Industry: Employed in materials science for the development of novel materials with specific properties.
作用機序
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects through interactions at the molecular level:
Molecular targets: The phenylsulfonyl and boronate ester groups allow for interactions with various biological targets, potentially influencing enzyme activities or receptor bindings.
Pathways involved: Its mechanism often involves pathways related to oxidation-reduction reactions and molecular recognition processes due to the presence of the boronate ester, which can form reversible covalent bonds with diols.
類似化合物との比較
When comparing 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole to similar compounds:
Phenylboronic acids: Similar in having the boronate ester but without the indole core, making them less versatile in biological applications.
Sulfonyl indoles: Possess the phenylsulfonyl group but lack the boronate ester, limiting their application in cross-coupling reactions.
Other boronate indoles: Indoles with boronate esters but different substituents, offering a different reactivity profile and application spectrum.
List of Similar Compounds
Phenylboronic acid
4-Bromophenylsulfonyl indole
N-methyl-4-boronate indole
In essence, this compound’s unique structure, combining sulfonyl and boronate groups, makes it a compound of great interest across various scientific disciplines.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-11-8-12-18-16(17)13-14-22(18)27(23,24)15-9-6-5-7-10-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGWYYNMLVKYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B7827359.png)







![4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B7827423.png)
![sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7827426.png)
